![molecular formula C15H22ClNO B14233942 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-18-6](/img/structure/B14233942.png)
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is a chemical compound with a complex structure that includes a cyclohexanone core substituted with a phenylethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps. One common method starts with cyclohexanone, which undergoes a series of reactions including alkylation, amination, and hydrochloride formation. The specific conditions for these reactions can vary, but they often involve the use of reagents such as Grignard reagents, amines, and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The process may include steps such as aldol condensation, protection of functional groups, and catalytic hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anesthetics and analgesics.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride involves its interaction with various molecular targets. It may act on receptors such as NMDA receptors, opioid receptors, and monoaminergic receptors. These interactions can modulate neurotransmitter release and neuronal activity, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one
Methoxetamine: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone
Tiletamine: 2-(Ethylamino)-2-(2-thienyl)cyclohexanone.
Uniqueness
2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylamino group differentiates it from other cyclohexanone derivatives, potentially leading to unique interactions with biological targets .
Eigenschaften
CAS-Nummer |
400058-18-6 |
|---|---|
Molekularformel |
C15H22ClNO |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
2-[(2-phenylethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
InChI-Schlüssel |
MNNZAGPDRVHELZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CNCCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



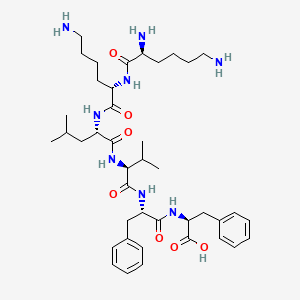
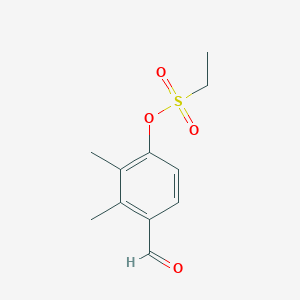
![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
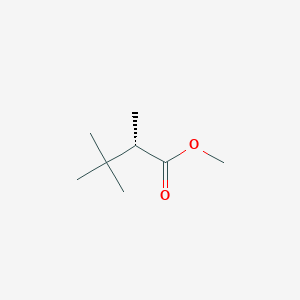
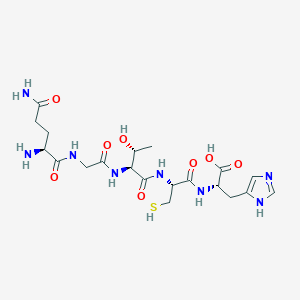
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
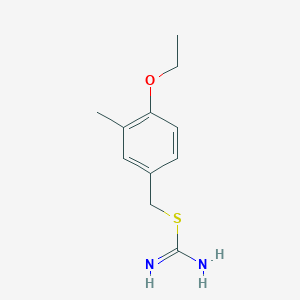
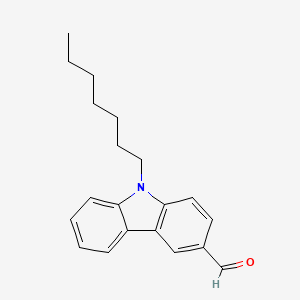
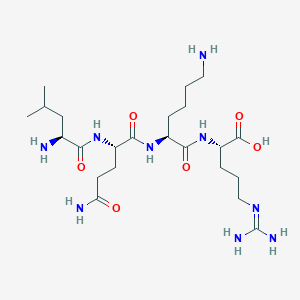

![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)

